(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Positional Bromine Effect on Suzuki Coupling Efficiency
The 6-bromo substituent on the benzo[b]thiophene core provides a distinct steric and electronic environment compared to the 5-bromo and 4-bromo analogs, leading to different reactivity patterns in palladium-catalyzed cross-coupling reactions . While no direct head-to-head comparative yield data are available for this specific compound, class-level inference from related benzo[b]thiophene boronic acids demonstrates that the position of the halogen significantly influences the outcome of Suzuki couplings. The 6-position is less sterically hindered than the 4-position, potentially facilitating easier transmetalation, while the electronic effect differs from the 5-position due to resonance differences.
| Evidence Dimension | Regioisomeric effect on cross-coupling reactivity |
|---|---|
| Target Compound Data | 6-Bromo substitution; specific quantitative data not available |
| Comparator Or Baseline | 5-Bromobenzo[b]thiophen-2-ylboronic acid (CAS 884010-25-7); 4-Bromobenzo[b]thiophen-2-ylboronic acid |
| Quantified Difference | Qualitative: Different steric effects and reactivity patterns observed |
| Conditions | Suzuki-Miyaura cross-coupling with aryl halides |
Why This Matters
Procurement of the specific 6-bromo isomer ensures access to the intended steric and electronic profile required for a specific coupling partner, avoiding failed reactions or unexpected regioselectivity issues.
